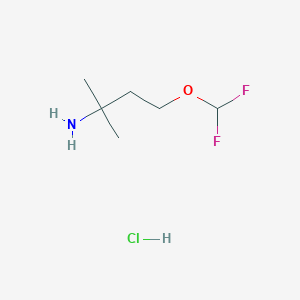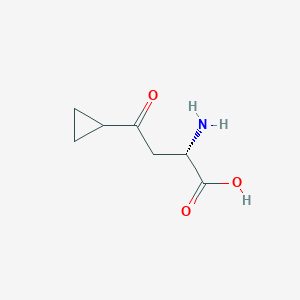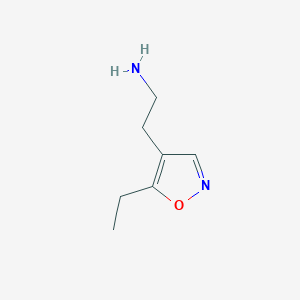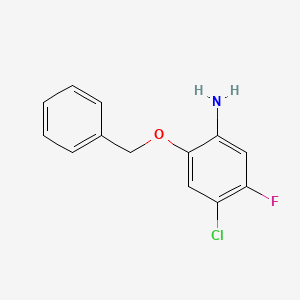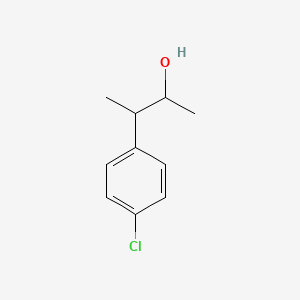
3-(4-Chlorophenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a chlorophenyl group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(4-Chlorophenyl)butan-2-ol involves the reduction of 4-(4-chlorophenyl)butan-2-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether, and the temperature is maintained at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)butan-2-ol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the reduction of 4-(4-chlorophenyl)butan-2-one yields this compound.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)butan-2-one.
Reduction: this compound.
Substitution: Corresponding alkyl halides, such as 3-(4-Chlorophenyl)butyl chloride or bromide.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)butan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)butan-2-one: A ketone that can be reduced to form 3-(4-Chlorophenyl)butan-2-ol.
4-(4-Chlorophenyl)butan-1-ol: An alcohol with a similar structure but differing in the position of the hydroxyl group.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its secondary alcohol group allows it to undergo specific reactions that are not possible with primary alcohols, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H13ClO |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H13ClO/c1-7(8(2)12)9-3-5-10(11)6-4-9/h3-8,12H,1-2H3 |
Clave InChI |
PXZYIAFUNQBMML-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)Cl)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


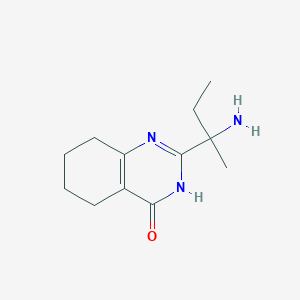
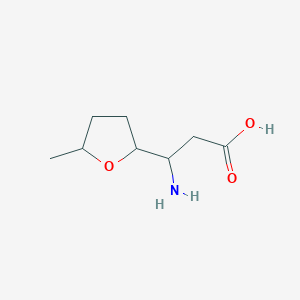

![2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid](/img/structure/B13308108.png)
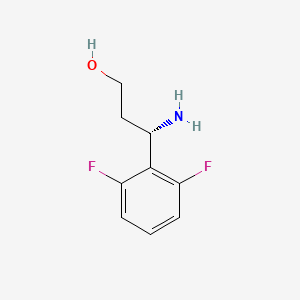
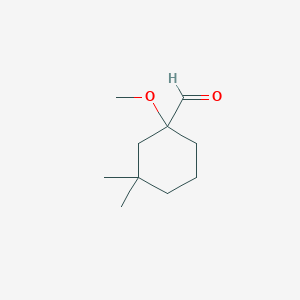
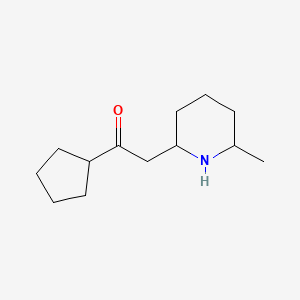
![6-[(But-2-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13308116.png)
![4-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13308125.png)
